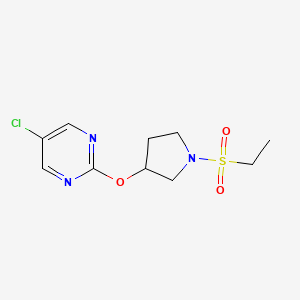![molecular formula C27H30N4O4S2 B2609426 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-75-6](/img/structure/B2609426.png)
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a dihydroquinoline, a sulfonyl group, a benzamido group, and a tetrahydrothienopyridine group. These groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydroquinoline and tetrahydrothienopyridine groups are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, benzamido, and isopropyl groups. For instance, the sulfonyl group could potentially undergo reactions with nucleophiles .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds structurally related to the query demonstrate advancements in synthetic methodologies and characterization, providing a foundation for exploring pharmacological activities. For instance, the synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been detailed, allowing future investigations into their pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017). This research signifies the continuous exploration of novel synthetic routes and compounds with potential therapeutic uses.
Antipsychotic Potential
Research into heterocyclic carboxamides suggests their evaluation as potential antipsychotic agents. Specifically, analogues exhibiting binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo abilities to antagonize certain responses in mice, highlight the potential therapeutic applications of similar complex molecules (M. H. Norman et al., 1996). This underscores the importance of structural diversity in the development of new pharmacological agents.
Advancements in Polymer Science
The development of soluble polyimides from related compounds underscores the versatility of these chemical structures beyond pharmaceutical applications. The synthesis of novel polyimides from diamines and aromatic tetracarboxylic dianhydrides demonstrates their utility in creating materials with significant thermal stability and solubility in organic solvents, potentially useful for electronic applications (Y. Imai, N. Maldar, M. Kakimoto, 1984).
Catalysis and Synthetic Intermediates
The compound's related structures have been utilized in catalysis and as synthetic intermediates. For example, the palladium-catalyzed C‒H functionalization/intramolecular asymmetric allylation cascade demonstrates the application of similar structures in synthesizing chiral compounds, highlighting their significance in asymmetric synthesis (Manman Sun et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S2/c1-17(2)30-15-13-21-23(16-30)36-27(24(21)25(28)32)29-26(33)19-9-11-20(12-10-19)37(34,35)31-14-5-7-18-6-3-4-8-22(18)31/h3-4,6,8-12,17H,5,7,13-16H2,1-2H3,(H2,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMDBBHKRFOVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-bromobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609349.png)


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2609353.png)

![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2609355.png)




![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2609363.png)
